N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide
Overview
Description
N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-iodoaniline with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iodoaniline+2-methylphenoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-phenyl)-2-(2-methylphenoxy)acetamide.
Substitution: N-(2-hydroxyphenyl)-2-(2-methylphenoxy)acetamide or N-(2-aminophenyl)-2-(2-methylphenoxy)acetamide.
Scientific Research Applications
N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-(2-methylphenoxy)acetamide
- N-(2-chlorophenyl)-2-(2-methylphenoxy)acetamide
- N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a handle for further functionalization, making the compound versatile for various applications.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-(2-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODQRSPSQFKXMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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